REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].CO[CH:11](OC)[N:12]([CH2:15][CH3:16])[CH2:13][CH3:14]>C1(C)C=CC=CC=1>[CH2:13]([N:12]([CH:11]=[N:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8])[CH2:15][CH3:16])[CH3:14]
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Name
|
|
Quantity
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3.9 g
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Type
|
reactant
|
Smiles
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NC1=C(C=NC=C1)O
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Name
|
|
Quantity
|
11.68 g
|
Type
|
reactant
|
Smiles
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COC(N(CC)CC)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under nitrogen for 2 hours
|
Duration
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2 h
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Type
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CONCENTRATION
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Details
|
The solution was concentrated under reduced pressure
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Type
|
FILTRATION
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Details
|
The resulting liquid was filtered through silica gel with 10% ethanol in tetrahydrofuran
|
Type
|
CUSTOM
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Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the purified product from ethyl acetate/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)C=NC1=C(C=NC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |